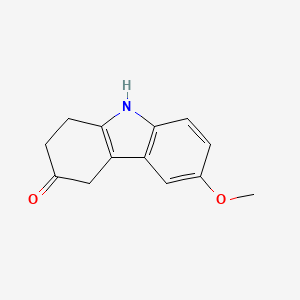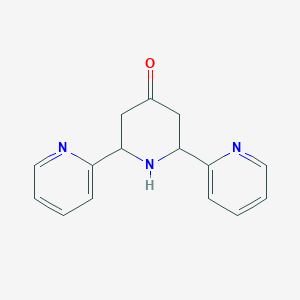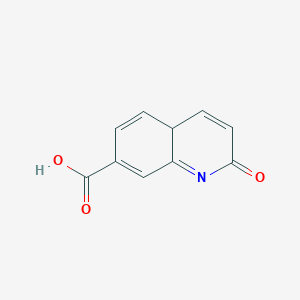![molecular formula C21H24N4O4 B12344782 1-[(3,4-dimethoxyphenyl)methyl]-3-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}urea](/img/structure/B12344782.png)
1-[(3,4-dimethoxyphenyl)methyl]-3-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(3,4-dimethoxyphenyl)methyl]-3-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}urea is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-dimethoxyphenyl)methyl]-3-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}urea can be achieved through a multi-step process involving the following key steps:
Formation of the 3,4-dimethoxyphenylmethyl intermediate: This can be synthesized by reacting 3,4-dimethoxybenzyl chloride with a suitable nucleophile such as sodium azide, followed by reduction to obtain the corresponding amine.
Synthesis of the pyrazolylphenyl intermediate: This involves the reaction of 4-bromoacetophenone with hydrazine hydrate to form 4-(1H-pyrazol-1-yl)acetophenone, which is then reduced to obtain the corresponding alcohol.
Coupling of intermediates: The final step involves the coupling of the two intermediates using a suitable coupling reagent such as carbonyldiimidazole (CDI) to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
化学反应分析
Types of Reactions
1-[(3,4-dimethoxyphenyl)methyl]-3-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Biological Studies: It can be used as a probe to study the interactions of pyrazole-containing compounds with biological targets.
Materials Science: Its unique structure can be utilized in the design of novel materials with specific properties.
作用机制
The mechanism of action of 1-[(3,4-dimethoxyphenyl)methyl]-3-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}urea is likely to involve interactions with specific molecular targets such as enzymes or receptors. The pyrazole moiety can form hydrogen bonds with target proteins, while the urea group can participate in additional interactions, enhancing binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness
1-[(3,4-dimethoxyphenyl)methyl]-3-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}urea is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. Its structure provides multiple sites for interaction with biological targets, making it a versatile compound for various applications.
属性
分子式 |
C21H24N4O4 |
|---|---|
分子量 |
396.4 g/mol |
IUPAC 名称 |
1-[(3,4-dimethoxyphenyl)methyl]-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea |
InChI |
InChI=1S/C21H24N4O4/c1-28-19-9-4-15(12-20(19)29-2)13-22-21(27)23-14-18(26)16-5-7-17(8-6-16)25-11-3-10-24-25/h3-12,18,26H,13-14H2,1-2H3,(H2,22,23,27) |
InChI 键 |
RVEZLPYHIUBVMF-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC(C2=CC=C(C=C2)N3C=CC=N3)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 4-(2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamido)benzoate](/img/structure/B12344705.png)


![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(4-fluorophenyl)-N-methylacetamide](/img/structure/B12344724.png)

![2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B12344737.png)



![1-(3,4-dihydro-1H-isoquinolin-2-yl)-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B12344764.png)
![N-(4-chlorophenyl)-2-{(2Z)-3-(3-methoxypropyl)-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}acetamide](/img/structure/B12344767.png)

